Adavosertib

Kinase selectivity Off-target profiling PLK1 inhibition

Adavosertib is the first-in-class, most extensively characterized WEE1 inhibitor, essential for studies exploiting synthetic lethality with p53 deficiency. Its dual WEE1/PLK1 inhibition and well-defined kinase selectivity profile make it the standard comparator for evaluating novel WEE1 inhibitors. With established EC50 benchmarks (81–180 nM for pCDC2Y15 suppression) and clinical validation in platinum-resistant ovarian cancer, Adavosertib ensures experimental reproducibility and translational relevance. Select this compound for unambiguous mechanistic studies and reliable head-to-head comparisons against newer inhibitors such as ZN-c3 or Debio 0123.

Molecular Formula C27H32N8O2
Molecular Weight 500.6 g/mol
CAS No. 955365-80-7
Cat. No. B1683907
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAdavosertib
CAS955365-80-7
Synonyms2-allyl-1-(6-(2-hydroxy-2-propanyl)-2-pyridinyl)-6-((4-(4-methyl-1-piperazinyl)phenyl)amino)-1,2-dihydro-3H-pyrazolo(3,4-d)pyrimidin-3-one
3H-pyrazolo(3,4-D)pyrimidin-3-one, 1,2-dihydro-1-(6-(1-hydroxy-1-methylethyl)-2-pyridinyl)-6-((4-(4-methyl-1-piperazinyl)phenyl)amino)-2-(2-propen-1-yl)-
adavosertib
AZD 1775
AZD-1775
AZD1775
MK 1775
MK-1775
MK1775
Molecular FormulaC27H32N8O2
Molecular Weight500.6 g/mol
Structural Identifiers
SMILESCC(C)(C1=NC(=CC=C1)N2C3=NC(=NC=C3C(=O)N2CC=C)NC4=CC=C(C=C4)N5CCN(CC5)C)O
InChIInChI=1S/C27H32N8O2/c1-5-13-34-25(36)21-18-28-26(29-19-9-11-20(12-10-19)33-16-14-32(4)15-17-33)31-24(21)35(34)23-8-6-7-22(30-23)27(2,3)37/h5-12,18,37H,1,13-17H2,2-4H3,(H,28,29,31)
InChIKeyBKWJAKQVGHWELA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceYellow solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Adavosertib (MK-1775, AZD1775) WEE1 Kinase Inhibitor for Cell Cycle Checkpoint Research


Adavosertib (CAS 955365-80-7), also known as MK-1775 and AZD1775, is a small-molecule ATP-competitive inhibitor of the WEE1 kinase [1]. It demonstrates potent inhibition of WEE1 in cell-free assays with an IC50 of 5.2 nM . By inhibiting WEE1, Adavosertib abrogates the G2 DNA damage checkpoint, forcing cells with damaged DNA to enter mitosis prematurely, leading to mitotic catastrophe and apoptosis [2]. This mechanism is particularly effective in p53-deficient tumors, which rely heavily on the G2 checkpoint for DNA repair [3]. Adavosertib was the first WEE1 inhibitor to enter clinical development and has been extensively studied in multiple Phase II clinical trials for solid tumors [4].

Why Generic Substitution is Not Advisable for Adavosertib-Based Research


Substituting Adavosertib with another WEE1 inhibitor or a generic research compound is not straightforward due to significant variations in kinase selectivity profiles, pharmacokinetic properties, and clinical development stages across this class. While all WEE1 inhibitors target the same primary kinase, their off-target activities—particularly against PLK1, PLK2, and other kinases—differ substantially, which can lead to divergent cellular phenotypes and confounding experimental results [1]. For instance, Adavosertib has known potent activity against PLK1, an upstream regulator of WEE1, which contributes to its cellular effects [2]. Newer inhibitors like Debio 0123 and ZN-c3 were specifically designed to minimize this PLK1 off-target activity, resulting in distinct pharmacological profiles [3]. Furthermore, differences in oral bioavailability, tumor penetration, and metabolic stability mean that in vivo dosing regimens cannot be directly extrapolated between compounds [4]. Therefore, careful selection of the specific WEE1 inhibitor is critical for ensuring experimental reproducibility and accurately interpreting mechanistic studies.

Adavosertib Comparative Data for Research & Procurement Decisions


Kinase Selectivity Profile of Adavosertib vs. Next-Generation WEE1 Inhibitors

Adavosertib exhibits a broader kinase inhibition profile compared to next-generation WEE1 inhibitors, which is critical for interpreting experimental results. In a panel of 223 kinases at 1 µM, Adavosertib inhibited 8 kinases by >80%, showing 10-fold selectivity over 7 of these kinases compared to WEE1, and 2- to 3-fold selectivity over Yes (IC50 = 14 nM) [1]. Importantly, Adavosertib is an equally potent inhibitor of PLK1, an upstream regulator of WEE1 [2]. In contrast, the next-generation inhibitor Debio 0123 lacks PLK1 and PLK2 inhibition entirely and shows high selectivity for WEE1 over 465 other kinases in a cell-free system [3]. ZN-c3 also demonstrates a superior selectivity profile with only 5 kinases inhibited ≥90% at 1 µM [4].

Kinase selectivity Off-target profiling PLK1 inhibition Chemical biology

Adavosertib Cellular Potency in pCDC2 Inhibition vs. Biochemical IC50

Adavosertib demonstrates potent cellular target engagement, as measured by inhibition of CDC2 phosphorylation at Tyr15 (pCDC2Y15), a direct substrate of WEE1. In WiDr cells (p53-mutant colorectal cancer), Adavosertib inhibits basal pCDC2Y15 with an EC50 of 49 nM . It also suppresses DNA damage-induced pCDC2Y15 and cell cycle arrest with EC50 values ranging from 81-180 nM, depending on the DNA-damaging agent used (gemcitabine, carboplatin, or cisplatin) [1]. This cellular potency is consistent across different cell lines and damage models, confirming robust target engagement in a physiological context.

Cellular target engagement Pharmacodynamics pCDC2 Biomarker

Adavosertib In Vivo Tumor Growth Inhibition as a Single Agent

As a single agent, Adavosertib demonstrates moderate tumor growth inhibition in preclinical xenograft models. In a WiDr colorectal cancer xenograft model in rats, treatment with ~20 mg/kg Adavosertib resulted in a T/C ratio of 69% at day 3 [1]. In the A427 lung cancer cell line-derived xenograft (CDX) model, Adavosertib achieved tumor growth inhibition (TGI) at a dose of 80 mg/kg [2]. Notably, the next-generation inhibitor ZN-c3 demonstrated more potent TGI in the same A427 CDX model at an equivalent dose of 80 mg/kg, which correlated with its higher plasma and tumor exposure compared to Adavosertib [3].

In vivo efficacy Xenograft Monotherapy Preclinical pharmacology

Adavosertib Clinical Efficacy in TP53-Mutant Ovarian Cancer

Adavosertib has demonstrated clinical efficacy in combination with chemotherapy in patients with TP53-mutated platinum-resistant ovarian cancer (PROC). In a Phase II study (NCT01164995), the combination of Adavosertib (225 mg BID orally for 2.5 days) and carboplatin (AUC 5 mg/ml·min intravenously) every 21 days achieved an objective response rate (ORR) of 41% (12/29 evaluable patients; 95% CI: 23%-61%) and a median progression-free survival (PFS) of 5.6 months (95% CI: 3.8-10.3) [1]. This clinical validation in a biomarker-defined patient population supports its use in translational research focused on p53-deficient tumors. In comparison, the next-generation inhibitor ZN-c3 has shown early clinical activity with a more favorable safety profile, particularly with reduced hematological toxicities, but comparable efficacy data in large trials are still maturing [2].

Clinical trial Ovarian cancer TP53 mutation Combination therapy

Recommended Research Applications for Adavosertib


Investigating WEE1-Dependent Checkpoint Abrogation in p53-Deficient Cancer Models

Adavosertib is ideally suited for studies exploring the synthetic lethal interaction between WEE1 inhibition and p53 deficiency. Its well-characterized ability to abrogate the G2 checkpoint and induce mitotic catastrophe in p53-mutant cells makes it the standard tool compound for this research area. Researchers should use Adavosertib at concentrations of 100-300 nM in vitro to achieve >80% target inhibition and induce significant antiproliferative effects, as established in WiDr and H1299 cell models . The extensive clinical data in TP53-mutated ovarian cancer further supports its translational relevance [1].

Benchmarking Next-Generation WEE1 Inhibitors in Preclinical Studies

Given its status as the first-in-class and most extensively characterized WEE1 inhibitor, Adavosertib serves as an essential comparator for evaluating novel WEE1 inhibitors. Its known kinase selectivity profile—including potent PLK1 inhibition—and its moderate single-agent in vivo efficacy provide a clear baseline against which newer, more selective inhibitors can be assessed. Studies comparing Adavosertib to ZN-c3 or Debio 0123 in the same A427 CDX model have demonstrated the superior tumor exposure and growth inhibition of newer agents, validating the importance of such head-to-head comparisons [2].

Combination Studies with DNA-Damaging Chemotherapeutics

Adavosertib is highly effective in sensitizing cancer cells to DNA-damaging agents like gemcitabine, carboplatin, and cisplatin. Its cellular EC50 values for suppressing damage-induced pCDC2Y15 (81-180 nM) provide a clear pharmacodynamic benchmark for combination studies. Researchers can use this data to design in vitro and in vivo experiments that mimic the clinically validated combination regimen of Adavosertib and carboplatin, which achieved a 41% ORR in platinum-resistant ovarian cancer [1].

Chemical Probe for Studying PLK1/WEE1 Crosstalk in Cell Cycle Regulation

Due to its dual inhibition of WEE1 and PLK1, Adavosertib is a unique tool for investigating the complex interplay between these two key mitotic regulators. Unlike highly selective WEE1 inhibitors (e.g., Debio 0123), Adavosertib's potent PLK1 activity can be leveraged in studies aimed at dissecting the relative contributions of WEE1 and PLK1 to cell cycle progression and DNA damage response. This application is supported by structural and biochemical evidence confirming its equipotent inhibition of both kinases [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for Adavosertib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.